1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(1-acetylpiperidin-4-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(17)13-3-5-14(6-4-13)15-7-9-16(10-8-15)12(2)18/h3-6,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNDDQWCBIIVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-acetylphenylpiperidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring attached to an acetylphenyl group, which contributes to its unique chemical reactivity and biological activity. The molecular weight of 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone is approximately 245.33 g/mol.
Scientific Research Applications
1. Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in developing new compounds with specific properties.
2. Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structure allows it to modulate the activity of specific receptors and enzymes, leading to various biological effects.
3. Medicine
The compound is investigated for its therapeutic properties , including:
- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial effects against Gram-positive bacteria.
- Anticancer Activity : Certain analogues exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology.
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegenerative diseases by modulating neuronal survival pathways.
Biological Activities and Case Studies
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
A study demonstrated that derivatives exhibited effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM.
Anticancer Activity
In vitro evaluations showed that a derivative had a GI50 value of 10 nM against leukemia cell lines, indicating strong anticancer potential.
Neuroprotective Effects
Research indicates that the compound may interact with neurotransmitter systems to provide protective effects against neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | IC50 = 700 nM in leukemia cell lines | |
| Neuroprotective | Modulation of neuronal survival pathways |
Table 2: Case Study Results
| Study Focus | Compound Tested | Results |
|---|---|---|
| Anticancer | Derivative A | GI50 = 10 nM |
| Antimicrobial | Piperazine Derivative | MIC = 15.625–62.5 μM |
Mechanism of Action
The mechanism of action of 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
- Lipophilicity: Benzoyl substituents (e.g., 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone) increase logP values, influencing blood-brain barrier penetration .
- Steric Effects: Bulky groups like pyrrole () or quinoline () reduce rotational freedom, impacting conformational stability and receptor interactions .
Physicochemical and Stability Profiles
- Isomerization Dynamics: NMR studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone reveal amide bond isomerization with an energy barrier of ~67 kJ/mol, influencing metabolic stability .
- Microbial Reduction: Rhodococcus sp. reduces 1-(4-hydroxyphenyl)ethanone to chiral alcohols (e.e. 95%), highlighting stereoselective metabolic pathways .
Biological Activity
1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone, a compound with potential therapeutic applications, is primarily studied for its biological activity and interactions with various biomolecules. This article provides a comprehensive overview of its biological activities, including mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 245.33 g/mol. The compound features a piperidine ring attached to an acetylphenyl group, which contributes to its biological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The mechanism involves modulation of receptor activity, which can lead to various pharmacological effects such as anti-inflammatory, analgesic, or neuroprotective activities. Research indicates that the compound may function as a precursor in the synthesis of more complex pharmaceutical agents .
Biological Activities
The following sections summarize the biological activities reported for this compound:
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, piperazine derivatives related to this structure have been investigated for their potential as chemokine receptor CCR1 antagonists, demonstrating promising anti-inflammatory effects.
Anticancer Activity
In vitro evaluations have indicated that certain analogues derived from this compound show cytotoxic effects against various cancer cell lines. One study highlighted a compound with an IC50 value of 700 nM against specific cancer types, suggesting potential for therapeutic application in oncology .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective activities. Its interaction with neurotransmitter systems may contribute to protective effects against neurodegenerative diseases. The modulation of pathways involved in neuronal survival and apoptosis has been observed in preliminary studies.
Case Studies
Several case studies have provided insights into the biological efficacy of this compound:
- Study on Anticancer Properties : A series of compounds synthesized based on this structure were tested against leukemia cell lines, revealing one derivative that exhibited a GI50 value of 10 nM, indicating strong anticancer potential .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of related compounds showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | IC50 = 700 nM in leukemia cell lines | |
| Neuroprotective | Modulation of neuronal survival pathways |
Table 2: Case Study Results
| Study Focus | Compound Tested | Results |
|---|---|---|
| Anticancer | Derivative A | GI50 = 10 nM |
| Antimicrobial | Piperazine Derivative | MIC = 15.625–62.5 μM |
Q & A
Q. What are the key synthetic routes for 1-(4-(4-Acetylphenyl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves coupling a piperidine derivative with an acetyl-substituted aryl halide. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination can be employed to form the piperidin-1-yl linkage. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) critically impact yields. In one protocol, sodium borohydride reduction was used to stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR are essential for confirming the piperidine ring conformation and acetyl group placement. For example, a singlet at δ 2.1–2.3 ppm (CDCl₃) corresponds to the acetyl protons .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 272.3).
- FT-IR : Peaks at ~1680 cm⁻¹ confirm the ketone (C=O) stretch .
Q. What initial biological assays are recommended to assess its bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Cellular viability assays : MTT or resazurin-based screens in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM doses .
Advanced Research Questions
Q. How can synthetic yields be optimized for industrial-scale production?
| Parameter | Optimization Strategy |
|---|---|
| Catalyst Loading | Reduce Pd catalyst to 0.5–1 mol% with ligand (Xantphos) to minimize costs |
| Solvent System | Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis |
| Workup | Use continuous flow reactors to enhance reproducibility and scale-up efficiency |
Q. How do structural modifications (e.g., fluorination or sulfonation) alter bioactivity?
- Fluorination at the phenyl ring (para position) increases metabolic stability and lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
- Sulfonation of the piperidine nitrogen (e.g., introducing -SO₂Ph groups) improves kinase inhibition (IC₅₀ reduced from 1.2 µM to 0.3 µM in EGFR models) .
Q. What computational methods resolve contradictions in reported receptor binding affinities?
- Molecular docking (AutoDock Vina) : Compare binding poses in mutant vs. wild-type receptors (e.g., dopamine D₂ vs. 5-HT₃).
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories to validate static docking results .
Q. How to design SAR studies for piperidine-acetylphenyl derivatives?
Q. What strategies mitigate batch-to-batch variability in crystallization?
- Use anti-solvent crystallization (e.g., water in acetone) with controlled nucleation (20°C/min cooling rate).
- Characterize polymorphs via PXRD; Form I (monoclinic) is preferred for stability .
Data Contradiction Analysis
Q. How to address conflicting reports on cytochrome P450 inhibition?
- In vitro vs. in vivo data : Check metabolite interference (e.g., glucuronidation in hepatocyte assays).
- Species specificity : Human liver microsomes may show IC₅₀ = 5 µM vs. 15 µM in rat models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
